

# Application Notes and Protocols: Dapivirine in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dapivirine** in combination with other antiretroviral (ARV) agents for HIV prevention. The following sections detail the synergistic effects, pharmacokinetic profiles, and relevant experimental protocols for researchers in the field of drug development and infectious diseases.

## **Introduction to Dapivirine Combination Therapies**

**Dapivirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been extensively studied for HIV prevention, particularly in long-acting formulations such as vaginal rings.[1] Combining **dapivirine** with other ARVs targeting different stages of the HIV lifecycle is a promising strategy to enhance efficacy, broaden the spectrum of activity against resistant strains, and potentially reduce the required dosage of individual agents.[2][3] Key combination partners that have been investigated include the CCR5 antagonist maraviroc, the protease inhibitor darunavir, the reverse transcriptase inhibitor tenofovir, and the contraceptive levonorgestrel in multipurpose prevention technologies.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **dapivirine** in combination with other antiretrovirals.



**Table 1: In Vitro Release of Dapivirine and Combination** 

Agents from Vaginal Rings

| Combination                                          | Formulation Details                   | Release<br>Medium                                                       | Cumulative<br>Release (Day<br>28-30)                | Reference |
|------------------------------------------------------|---------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------|-----------|
| Dapivirine<br>(200mg) +<br>Levonorgestrel<br>(320mg) | Silicone<br>elastomer<br>vaginal ring | 1:1 v/v<br>isopropanol/wate<br>r                                        | Dapivirine: ~15<br>mg;<br>Levonorgestrel:<br>~4 mg  | [4]       |
| Dapivirine<br>(200mg) +<br>Levonorgestrel<br>(320mg) | Silicone<br>elastomer<br>vaginal ring | 25 mM sodium<br>acetate buffer pH<br>4.2 with 2% w/v<br>Kolliphor® HS15 | Dapivirine: ~4<br>mg;<br>Levonorgestrel:<br>~1.5 mg | [4]       |
| Dapivirine<br>(25mg)                                 | Silicone<br>elastomer<br>vaginal ring | 20/80<br>isopropanol/wate<br>r                                          | ~3.5 mg                                             | [5]       |
| Dapivirine<br>(25mg)                                 | Silicone<br>elastomer<br>vaginal ring | In vivo (clinical<br>use)                                               | ~4 mg                                               | [5]       |

Table 2: Pharmacokinetic Parameters of Dapivirine and Maraviroc from Vaginal Ring Studies



| Drug       | Formulati<br>on                | Matrix                            | Cmax<br>(ng/mL or<br>ng/g)       | Tmax<br>(days) | AUC | Referenc<br>e |
|------------|--------------------------------|-----------------------------------|----------------------------------|----------------|-----|---------------|
| Dapivirine | 25mg DPV only ring             | Plasma                            | ~0.4                             | 7-14           | -   | [6][7]        |
| Dapivirine | 25mg<br>DPV/100m<br>g MVC ring | Plasma                            | ~0.6                             | 1              | -   | [6][7]        |
| Maraviroc  | 100mg<br>MVC only<br>ring      | Plasma                            | Not<br>consistentl<br>y detected | -              | -   | [6][7]        |
| Maraviroc  | 25mg<br>DPV/100m<br>g MVC ring | Plasma                            | Not<br>consistentl<br>y detected | -              | -   | [6][7]        |
| Dapivirine | 25mg DPV only ring             | Cervicovag<br>inal Fluid<br>(CVF) | ~1000                            | 7-14           | -   | [6][7]        |
| Dapivirine | 25mg<br>DPV/100m<br>g MVC ring | Cervicovag<br>inal Fluid<br>(CVF) | ~1500                            | 1              | -   | [6][7]        |
| Maraviroc  | 100mg<br>MVC only<br>ring      | Cervicovag<br>inal Fluid<br>(CVF) | ~2000                            | 7-14           | -   | [6][7]        |
| Maraviroc  | 25mg<br>DPV/100m<br>g MVC ring | Cervicovag<br>inal Fluid<br>(CVF) | ~3000                            | 1              | -   | [6][7]        |
| Dapivirine | 25mg DPV<br>only ring          | Cervical<br>Tissue                | ~100                             | 7-14           | -   | [6][7]        |
| Dapivirine | 25mg<br>DPV/100m<br>g MVC ring | Cervical<br>Tissue                | ~150                             | 1              | -   | [6][7]        |



| Maraviroc | 100mg<br>MVC<br>only/DPV/<br>MVC rings | Cervical<br>Tissue | Not<br>consistentl -<br>y detected |  | - | [6][7] |
|-----------|----------------------------------------|--------------------|------------------------------------|--|---|--------|
|-----------|----------------------------------------|--------------------|------------------------------------|--|---|--------|

Table 3: In Vitro Anti-HIV-1 Activity and Synergy of

**Dapivirine Combinations** 

| Combinat<br>ion              | Virus<br>Strain/Su<br>btype        | Assay                     | IC50 (nM)                                       | Combinat<br>ion Index<br>(CI) at<br>50%<br>effect                    | Synergy<br>Assessm<br>ent        | Referenc<br>e |
|------------------------------|------------------------------------|---------------------------|-------------------------------------------------|----------------------------------------------------------------------|----------------------------------|---------------|
| Dapivirine<br>+ Tenofovir    | Subtype C<br>(NNRTI-<br>resistant) | TZM-bl<br>cells           | -                                               | 0.567                                                                | Synergistic                      | [2]           |
| Dapivirine<br>+ Tenofovir    | Subtype C<br>(Wild-type)           | TZM-bl<br>cells           | -                                               | 0.987                                                                | Additive                         | [2]           |
| Dapivirine<br>+<br>Maraviroc | HIV-1 BaL                          | Ectocervic<br>al explants | DPV: 7,590; MVC: >97,500 (partially protective) | Not explicitly calculated, but combinatio n showed improved activity | Benefit<br>over single<br>agents | [3][8]        |
| Dapivirine<br>+<br>Maraviroc | HIV-1 BaL                          | Colonic<br>explants       | DPV: 759                                        | Not explicitly calculated, but combinatio n showed improved activity | Benefit<br>over single<br>agents | [3][8]        |



### **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **dapivirine** in combination with other antiretrovirals.

### **In Vitro Antiretroviral Synergy Assay**

This protocol is a generalized procedure based on the Chou-Talalay method for determining drug synergy.[9][10][11][12][13]

Objective: To determine if the combination of two or more antiretroviral drugs results in synergistic, additive, or antagonistic effects on HIV-1 replication in vitro.

#### Materials:

- Cell line (e.g., TZM-bl, peripheral blood mononuclear cells [PBMCs])
- HIV-1 stock (e.g., laboratory-adapted strains or clinical isolates)
- Antiretroviral drugs (dapivirine and combination partners)
- Cell culture medium and supplements
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents)
- CalcuSyn or similar software for synergy analysis

#### Procedure:

- Cell Seeding: Seed the chosen cell line in a 96-well plate at an appropriate density and incubate overnight.
- Drug Dilution Series: Prepare serial dilutions of each drug individually and in combination at fixed molar ratios. The ratios are often based on the individual IC50 values of the drugs.
- Drug Treatment: Add the drug dilutions to the cells in triplicate or quadruplicate. Include wells
  with no drug as a control.



- Viral Infection: After a short pre-incubation with the drugs (e.g., 1-2 hours), add a predetermined amount of HIV-1 stock to each well.
- Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
- Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method. For TZM-bl cells, a luciferase assay is common. For PBMCs, a p24 antigen ELISA is typically used.
- Data Analysis:
  - Calculate the percentage of inhibition for each drug concentration and combination compared to the no-drug control.
  - Use software like CalcuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).
  - Interpret the CI values:
    - CI < 1: Synergy</p>
    - CI = 1: Additive effect
    - CI > 1: Antagonism

# Ex Vivo HIV-1 Challenge Assay with Cervical Tissue Explants

This protocol describes a method to assess the efficacy of antiretroviral combinations in a more physiologically relevant tissue model.

Objective: To evaluate the ability of **dapivirine** and its combination partners to inhibit HIV-1 infection in human cervical tissue.

#### Materials:

Fresh human cervical tissue from biopsies or hysterectomies



- HIV-1 stock (e.g., HIV-1 BaL)
- Dapivirine and combination antiretrovirals
- Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
- Gelfoam or other support for tissue culture
- 24-well or 48-well culture plates
- p24 Antigen ELISA kit

#### Procedure:

- Tissue Processing:
  - Obtain fresh cervical tissue and transport it to the lab in culture medium on ice.
  - Dissect the tissue into small blocks (e.g., 2-3 mm) under sterile conditions.
- Explant Culture Setup:
  - Place each tissue block on a Gelfoam support in a well of a culture plate.
  - Add culture medium to the well, ensuring the tissue is at the air-liquid interface.
- Drug Treatment and Viral Challenge:
  - Prepare dilutions of the antiretroviral drugs or drug-containing formulations (e.g., gels).
  - Apply the drug dilutions to the apical surface of the tissue explants.
  - Add a standardized inoculum of HIV-1 to the apical surface. Include control wells with virus only.
- Incubation and Monitoring:
  - Incubate the explants for an extended period (e.g., 14-21 days).



- Collect the culture supernatant from the basolateral side every 2-3 days and replace it with fresh medium.
- Quantification of Viral Replication:
  - Measure the concentration of p24 antigen in the collected supernatants using an ELISA kit.
- Data Analysis:
  - Plot the p24 concentration over time for each treatment condition.
  - Compare the level of viral replication in the drug-treated explants to the control explants to determine the inhibitory effect.

# Quantification of Dapivirine and Maraviroc in Plasma by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of **dapivirine** and maraviroc in human plasma.

Objective: To accurately measure the concentrations of **dapivirine** and maraviroc in plasma samples from pharmacokinetic studies.

#### Materials:

- Human plasma samples
- **Dapivirine** and maraviroc analytical standards
- Internal standard (e.g., deuterated dapivirine or maraviroc)
- Acetonitrile for protein precipitation
- HPLC system coupled with a tandem mass spectrometer (MS/MS)
- Analytical column (e.g., C18 reverse-phase)



Mobile phase solvents (e.g., acetonitrile and water with formic acid)

#### Procedure:

- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - To a small volume of plasma (e.g., 100 μL), add the internal standard solution.
  - Add acetonitrile to precipitate plasma proteins.
  - Vortex and centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.
  - Reconstitute the dried extract in the mobile phase.
- HPLC-MS/MS Analysis:
  - Inject the reconstituted sample onto the HPLC-MS/MS system.
  - Separate the analytes using a suitable gradient of the mobile phase on the analytical column.
  - Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for **dapivirine**, maraviroc, and the internal standard should be monitored.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  - Determine the concentrations of dapivirine and maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Visualizations**



# HIV-1 Entry and Replication Cycle with Points of Antiretroviral Intervention



Click to download full resolution via product page

Caption: HIV-1 lifecycle and the mechanisms of action of **dapivirine** and its combination partners.



## **Experimental Workflow for In Vitro Synergy Assessment**



Click to download full resolution via product page





Caption: Workflow for determining the in vitro synergy of antiretroviral drug combinations.

# Logical Relationship of Dapivirine Combination Product Development





Click to download full resolution via product page

Caption: The logical progression of developing a **dapivirine**-based combination product.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of dapivirine vaginal ring for HIV prevention PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy against drug-resistant HIV-1 with the microbicide antiretrovirals, dapivirine and tenofovir, in combination PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Activity of Dapivirine and Maraviroc Single Entity and Combination Topical Gels for HIV-1 Prevention PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing dapivirine and levonorgestrel PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics of Dapivirine and Maraviroc Vaginal Rings: A Double-Blind Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic correlations using fresh and cryopreserved tissue following use of vaginal rings containing dapivirine and/or maraviroc in a randomized, placebo controlled trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic activity of Dapivirine and Maraviroc single entity and combination topical gels for HIV-1 prevention PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Current Methods for Quantifying Drug Synergism PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dapivirine in Combination with Other Antiretrovirals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1669821#use-of-dapivirine-in-combination-with-other-antiretrovirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com